molecular formula C19H18N2O3 B2930962 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide CAS No. 862831-51-4

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B2930962
CAS No.: 862831-51-4
M. Wt: 322.364
InChI Key: PXYVWGDBWAGEAD-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Debnath and Ganguly (2015) synthesized and characterized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide. The compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms.

Synthesis and Characterization for Medical Research

The synthesis and characterization of similar compounds for medical research have been explored. For instance, the synthesis and biological evaluation of some indole derivatives for potential antimicrobial agents was conducted by Kalshetty, Gani, and Kalashetti (2012). These studies provide insight into the chemical properties and potential medical applications of such compounds.

Application in Fluorescent Probes

In the field of analytical chemistry, compounds like this compound can be used in the development of fluorescent probes. Houdier, Perrier, Defrancq, and Legrand (2000) developed a new molecular probe for trace measurement of carbonyl compounds in water samples, illustrating the potential of such compounds in sensitive detection methods.

Development of Fungicidal Agents

The development of fungicidal agents is another area where these compounds have been explored. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, similar in structure, as fungicidal agents against various fungi species.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-17(15-9-4-5-10-16(15)21(12)2)18(22)19(23)20-13-7-6-8-14(11-13)24-3/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYVWGDBWAGEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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